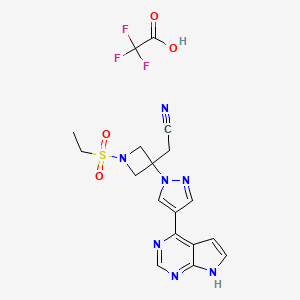

Baricitinib trifluoroacetate

Description

Inhibition of Janus Kinase (JAK) Enzymes

Preclinical studies have established that Baricitinib (B560044) is a potent and selective, reversible inhibitor of JAK1 and JAK2. nih.govnih.gov The inhibitory activity of Baricitinib has been quantified in cell-free enzymatic assays, revealing nanomolar potency against its primary targets. It demonstrates a higher affinity for JAK1 and JAK2 compared to other members of the JAK family, namely JAK3 and Tyrosine Kinase 2 (TYK2). nih.govselleckchem.com This selectivity is a key characteristic of its pharmacological profile.

Interactive Table: Baricitinib IC50 Values for JAK Enzymes

| Enzyme | IC50 (nM) |

|---|---|

| JAK1 | 5.9 |

| JAK2 | 5.7 |

| TYK2 | 53 |

| JAK3 | >400 |

Effects on the JAK-STAT Signaling Pathway

The JAK enzymes are critical components of the JAK-STAT signaling pathway, an essential cascade for transducing signals from extracellular cytokines and growth factors to the cell nucleus, which in turn influences gene expression. nih.govalzdiscovery.org Baricitinib exerts its effect by competitively binding at the ATP-binding site of JAK1 and JAK2, which blocks their enzymatic activity. nih.gov This inhibition prevents the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs). nih.govnih.gov

Preclinical research, including in vitro and in vivo models, has consistently demonstrated that Baricitinib treatment leads to a significant reduction in the phosphorylation of STAT proteins, particularly STAT1 and STAT3. nih.govmdpi.com For instance, in murine models of systemic lupus erythematosus, Baricitinib significantly suppressed the phosphorylation of STAT1 and STAT3 in B cells. nih.gov Similarly, in human monocyte-derived macrophages, Baricitinib was shown to prevent the phosphorylation of STAT1 and STAT3 induced by inflammatory stimuli. mdpi.com This disruption of the JAK-STAT pathway is the core molecular action through which Baricitinib modulates immune and inflammatory responses.

Modulation of Cytokine Signaling

By inhibiting the JAK-STAT pathway, Baricitinib effectively interrupts the intracellular signaling of a wide array of cytokines and growth factors implicated in inflammation and immunity. nih.gov Preclinical studies have shown that Baricitinib can inhibit the signaling of multiple pro-inflammatory cytokines, including Interleukin-6 (IL-6), IL-23, and Interferon-gamma (IFN-γ), at nanomolar concentrations. nih.gov

For example, in peripheral blood mononuclear cells (PBMCs), Baricitinib inhibited IL-6-stimulated phosphorylation of STAT3 with an IC50 value of 44 nM. selleckchem.com This inhibitory action on cytokine pathways leads to a reduction in the production of downstream inflammatory mediators. In rodent models of arthritis, administration of Baricitinib resulted in a decrease in the mRNA levels of inflammatory cytokines associated with Th1 and Th17 cells in the draining lymph nodes. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7O2S.C2HF3O2/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14;3-2(4,5)1(6)7/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBRRMLIGZDAQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N7O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacokinetics

Absorption

Following oral administration, Baricitinib is rapidly absorbed. nih.gov Preclinical data from various animal models have been utilized in allometric scaling studies to predict human pharmacokinetic parameters. researchgate.net While specific Cmax and Tmax values from these preclinical studies are detailed within specialized literature, the general consensus is that the compound is well-absorbed orally across species.

Distribution

Baricitinib exhibits a widespread distribution into various tissues. In humans, the apparent volume of distribution is 76 L. nih.gov Plasma protein binding is approximately 50%. nih.gov These characteristics, informed by preclinical data, suggest that Baricitinib does not remain confined to the vascular compartment and can reach sites of inflammation.

Metabolism

Metabolism of Baricitinib is limited. In humans, less than 10% of an administered dose undergoes biotransformation, with the primary enzyme responsible being Cytochrome P450 3A4 (CYP3A4). sci-hub.box This low level of metabolism, first indicated in preclinical assessments, suggests a lower potential for drug-drug interactions related to metabolic pathways.

Excretion

The primary route of elimination for Baricitinib is renal excretion. sci-hub.box Preclinical studies have informed the understanding that a majority of the drug is cleared through the kidneys as an unchanged compound. In humans, approximately 75% of the administered dose is eliminated in the urine, with about 20% excreted in the feces. sci-hub.box The mean renal clearance was determined to be approximately 12 L/h in healthy volunteers. sci-hub.box

Pharmacodynamics

Dose-Response Relationships

Preclinical models of autoimmune disease have demonstrated a clear dose-dependent efficacy for Baricitinib. In a rat adjuvant-induced arthritis model, oral administration of Baricitinib resulted in significant, dose-dependent improvements in clinical, histological, and radiographic signs of the disease. nih.gov Similarly, in a murine model of collagen-induced arthritis, Baricitinib administered orally at doses of 1 to 10 mg/kg twice daily produced a dose-dependent reduction in clinical scores, with improvements observed as early as four days after the start of treatment. targetmol.com

Receptor Occupancy and Target Engagement

Target engagement of Baricitinib is demonstrated by the inhibition of its intended targets, JAK1 and JAK2, and the subsequent downstream signaling events. Preclinical studies confirm this engagement by measuring the inhibition of STAT phosphorylation in response to cytokine stimulation. Ex vivo whole blood assays, using samples from treated animals or healthy volunteers, have shown that Baricitinib's plasma concentrations are well-correlated with the inhibition of cytokine-induced STAT3 phosphorylation. sci-hub.boxembopress.org This serves as a reliable pharmacodynamic marker of the drug's activity and confirms that Baricitinib engages its targets in a concentration-dependent manner in a physiological setting.

Biomarker Modulation

The pharmacological activity of Baricitinib is further evidenced by its modulation of various disease-relevant biomarkers. In preclinical rodent models of arthritis, Baricitinib treatment led to a reduction in inflammatory markers. nih.gov In clinical studies with rheumatoid arthritis patients, Baricitinib treatment significantly reduced serum C-reactive protein (CRP) levels within one week of initiation. nih.gov Furthermore, in preclinical models of systemic lupus erythematosus, Baricitinib treatment led to a decrease in circulating pro-inflammatory cytokines. nih.gov These changes in biomarkers reflect the drug's underlying mechanism of dampening the inflammatory cascade.

Impurity Profiling and Degradation Product Research of Baricitinib Trifluoroacetate

Primary Metabolic Reactions

The biotransformation of Baricitinib (B560044), although limited, involves several key chemical reactions. The major metabolic changes observed in in vitro studies include N-dealkylation, demethylation, hydroxylation, and hydrolysis. nih.gov Oxidation, primarily carried out by the CYP3A4 enzyme, is also a key step in its metabolism. nih.gov These reactions modify the structure of the Baricitinib molecule, facilitating its eventual excretion.

Structural Elucidation of Major Metabolites

A systematic in vitro study led to the identification and characterization of five previously unreported metabolites, designated M1 through M5. nih.gov The identification of these metabolites was achieved using advanced analytical techniques such as ultra-high-performance liquid chromatography coupled with mass spectrometry. nih.gov The table below summarizes the findings from this profiling study.

| Metabolite | Metabolic Reaction | Detection Method |

|---|---|---|

| M1 | N-dealkylation, Hydroxylation | U-HPLC/LTQ-Orbitrap-MS/MS, U-HPLC-Q/TOF |

| M2 | Demethylation | U-HPLC/LTQ-Orbitrap-MS/MS, U-HPLC-Q/TOF |

| M3 | Hydroxylation | LC-QTOF |

| M4 | Hydrolysis | U-HPLC/LTQ-Orbitrap-MS/MS |

| M5 | N-dealkylation | U-HPLC/LTQ-Orbitrap-MS/MS |

Advanced Analytical Method Development and Validation for Baricitinib Trifluoroacetate Research

Chromatographic Methodologies for Qualitative and Quantitative Analysis

Chromatographic techniques are fundamental in the separation, identification, and quantification of Baricitinib (B560044) trifluoroacetate (B77799) from complex mixtures, playing a pivotal role in its analysis.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) Development

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is a cornerstone for the analysis of Baricitinib and its salts. The trifluoroacetate salt of Baricitinib is often purified using preparative HPLC. A common method involves a SunFire C18 column with a mobile phase gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA). Another reported RP-HPLC method utilizes an XBridge C18 column with a mobile phase of acetone containing 0.2% TFA.

For analytical purposes, several validated RP-HPLC methods have been developed for the quantification of Baricitinib, which are applicable to its trifluoroacetate salt. These methods typically employ a C18 column and a mobile phase consisting of a mixture of an organic solvent and a buffer. For instance, a validated method uses a Develosil ODS HG-5 RP C18 column (150 mm x 4.6 mm, 5 µm) with a mobile phase of methanol and 0.02 M phosphate buffer (pH 3.6) in a 45:55 v/v ratio, at a flow rate of 1.0 ml/min, with UV detection at 255 nm. researchgate.net Another method employs a Eurosphere C18 column (250mm x 4.6mm, 5µ) with a mobile phase of 0.05 M phosphate buffer (pH 6.5) and acetonitrile (70:30 v/v) at a flow rate of 1.5 ml/min and detection at 306 nm. jchr.org A simple, rapid, and precise method uses a Symmetry shield RP18 column (4.6 x 150mm, 3.5µm) with a mobile phase of acetonitrile and a potassium phosphate buffer (pH 3.0) in a 40:60 ratio at a flow rate of 1 ml/min, with detection at 257 nm. ijiert.org

Table 1: Exemplary RP-HPLC Method Parameters for Baricitinib Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Develosil ODS HG-5 RP C18 (150x4.6mm, 5µm) | Eurosphere C18 (250x4.6mm, 5µ) | Symmetry shield RP18 (150x4.6mm, 3.5µm) |

| Mobile Phase | Methanol:0.02M Phosphate Buffer (pH 3.6) (45:55) | Acetonitrile:0.05M Phosphate Buffer (pH 6.5) (30:70) | Acetonitrile:Potassium Phosphate Buffer (pH 3.0) (40:60) |

| Flow Rate | 1.0 ml/min | 1.5 ml/min | 1.0 ml/min |

| Detection (UV) | 255 nm | 306 nm | 257 nm |

| Retention Time | 3.254 min | 4.9 min | Not Specified |

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) for Structural Analysis

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of Baricitinib in biological matrices and for structural elucidation. While specific methods for Baricitinib trifluoroacetate in its pure form are not extensively detailed in public literature, validated LC-MS/MS methods for Baricitinib in plasma are well-documented and the principles are directly applicable. These methods offer high sensitivity and selectivity.

A validated UPLC-MS/MS method for the determination of Baricitinib in human plasma utilizes upadacitinib as an internal standard. dovepress.com The analysis is performed on a triple quadrupole tandem mass spectrometer in the positive ion mode with electrospray ionization (ESI). The multiple reaction monitoring (MRM) mode is used for quantification, monitoring the precursor-to-production transitions of m/z 372.44 → 250.97 for Baricitinib and m/z 380.90 → 255.99 for the internal standard. dovepress.com Another sensitive LC-MS/MS method for quantifying Baricitinib in rat plasma uses irbesartan as the internal standard and reports precursor-to-production transitions of m/z 372.15 > 251.24 for Baricitinib. mdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS) is instrumental in the characterization of unknown impurities and degradation products of Baricitinib. researchgate.net A study on the forced degradation of Baricitinib employed HRMS to elucidate the structures of various degradation products formed under hydrolytic and photolytic conditions. researchgate.net This technique provides highly accurate mass measurements, enabling the determination of elemental compositions and facilitating the structural identification of novel compounds.

Table 2: LC-MS/MS Parameters for Baricitinib Quantification

| Parameter | Method for Human Plasma | Method for Rat Plasma |

|---|---|---|

| Mass Spectrometer | Triple Quadrupole | Not Specified |

| Ionization Mode | ESI Positive | ESI Positive |

| Monitoring Mode | MRM | MRM |

| Precursor Ion (m/z) | 372.44 | 372.15 |

| Product Ion (m/z) | 250.97 | 251.24 |

| Internal Standard | Upadacitinib | Irbesartan |

Advanced Spectroscopic Techniques for Structural Confirmation and Quantification

Spectroscopic methods are indispensable for the definitive structural confirmation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H NMR and ¹³C NMR are used to confirm the molecular structure.

¹H NMR data for the trifluoroacetic acid salt of a related compound shows characteristic signals that can be assigned to the various protons in the molecule. rsc.org A detailed study on the impurities of Baricitinib provides comprehensive ¹H and ¹³C NMR data for the parent molecule. nih.gov For instance, the ¹H NMR spectrum of Baricitinib shows distinct signals for the aromatic protons, the azetidine ring protons, the ethylsulfonyl group, and the acetonitrile moiety.

Furthermore, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity within the molecule. nih.govscispace.com These techniques were instrumental in confirming the structures of newly identified impurities of Baricitinib. nih.gov

Table 3: Reported ¹H and ¹³C NMR Chemical Shifts for Baricitinib

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 7.20 - 8.85 | 101.9 - 158.0 |

| Azetidine Protons | 4.25 - 4.80 | 38.0, 58.5, 60.2 |

| Ethylsulfonyl Protons | 1.35 (t), 3.30 (q) | 7.9, 46.2 |

| Acetonitrile Methylene | 3.95 (s) | 25.5 |

| Acetonitrile Carbon | - | 117.0 |

(Data adapted from studies on Baricitinib and its impurities)

UV-Vis Spectroscopy for Detection and Quantification

UV-Visible (UV-Vis) spectroscopy is a simple, cost-effective, and reliable method for the quantification of this compound in bulk and pharmaceutical formulations. Several studies have reported the development and validation of UV-spectrophotometric methods for Baricitinib.

These methods are based on the principle that Baricitinib exhibits strong absorbance in the UV region. The wavelength of maximum absorbance (λmax) for Baricitinib is typically observed around 309 nm in solvents like dimethylformamide (DMF) and distilled water. eijppr.com Another study reports a λmax of 306 nm. jchr.org A different validated method determined the λmax at 250 nm in methanol. jddtonline.infoscispace.comresearchgate.net The absorbance at this wavelength is directly proportional to the concentration of the drug, following the Beer-Lambert law over a specific concentration range. For example, linearity has been established in concentration ranges of 10-100 µg/mL and 10-60 µg/mL. eijppr.comjddtonline.infoscispace.comresearchgate.net

Table 4: UV-Vis Spectrophotometric Method Parameters for Baricitinib

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Solvent | DMF/Water | Not Specified | Methanol |

| λmax | 309 nm | 306 nm | 250 nm |

| Linearity Range | 10-100 µg/mL | 10-75 µg/mL | 10-60 µg/mL |

| Correlation Coefficient (r²) | 0.999 | 0.9996 | 0.993 |

Method Validation Research for Robustness and Specificity in Research Applications

The validation of analytical methods is a critical requirement to ensure that the methods are reliable, reproducible, and suitable for their intended purpose. For this compound, method validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines.

Validated HPLC and UV-Vis methods for Baricitinib have been extensively reported, and these validation principles are directly applicable to the trifluoroacetate salt. researchgate.netjchr.orgijiert.org The validation parameters typically assessed include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or excipients. researchgate.net

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.netjchr.org

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies by spiking known amounts of the standard drug into the sample. researchgate.neteijppr.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.neteijppr.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. researchgate.net For one HPLC method, the LOD and LOQ for Baricitinib were found to be 5.004 µg/mL and 15.164 µg/mL, respectively. researchgate.net

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.netijiert.org

Validated LC-MS/MS methods for Baricitinib in biological fluids also undergo rigorous validation, including the assessment of matrix effects, recovery, and stability of the analyte in the biological matrix. dovepress.commdpi.comnih.gov

Linearity and Range Determination Studies

Linearity studies are crucial for demonstrating that an analytical method's response is directly proportional to the concentration of the analyte within a given range. For Baricitinib, various studies have established linear relationships using High-Performance Liquid Chromatography (HPLC) and UV Spectroscopy.

One HPLC method demonstrated linearity for Baricitinib in the concentration range of 10 to 75 µg/ml, boasting a linear regression coefficient (r²) of 0.9996. jchr.orgjchr.org Another RP-HPLC method showed linearity between 12-28 µg/ml with a correlation coefficient of 0.9995. researchgate.netresearchgate.net A separate study established a linear range of 1-30 µg/mL with a correlation coefficient of 0.9999. nih.gov Furthermore, a UV spectroscopic method confirmed linearity in the concentration range of 10-100 μg/mL with a correlation coefficient (r²) of 0.999. eijppr.com A spectrofluorometric method was also developed and found to be linear over the concentration range of 0.500-1.000 μg/mL with a correlation coefficient of 0.9998. ekb.eg

These findings indicate that the developed analytical methods are capable of providing accurate and reliable results over a defined concentration range for Baricitinib.

Table 1: Linearity and Range Data for Baricitinib Analytical Methods

Accuracy and Precision Assessments

Accuracy and precision are fundamental to validating an analytical method. Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.

Accuracy for Baricitinib analysis has been consistently demonstrated through recovery studies. One HPLC method showed excellent percent recovery by adding the standard and sample at 110%, 120%, and 130% of the sample concentration. jchr.org Another study confirmed accuracy by spiking the sample with 50%, 100%, and 150% of the standard drug concentration, with the mean percentage recovery meeting acceptable limits. eijppr.com Recovery studies for an RP-HPLC method found the range to be between 98-102%, indicating high accuracy. researchgate.netresearchgate.net A spectrofluorometric method reported a high percentage of recovery at 100.32 ± 1.284. ekb.eg

Precision is assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision). For Baricitinib, HPLC methods have shown a %RSD (Relative Standard Deviation) of not more than 2.0%, which is within acceptable limits. jchr.org Precision was also confirmed for a UV spectroscopic method with a %RSD of less than 2.0. eijppr.com

Table 2: Accuracy and Precision Data for Baricitinib Analytical Methods

Investigations of Robustness and Specificity

Robustness and specificity are critical attributes of a reliable analytical method. Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters, while specificity is the ability to assess the analyte unequivocally in the presence of other components.

The robustness of analytical methods for Baricitinib has been evaluated by introducing small changes to parameters such as flow rate, column oven temperature, and mobile phase composition. rasayanjournal.co.inresearchgate.net For instance, a UV spectroscopic method was validated for robustness by scanning a 40 μg/ml solution at ±1 nm of the maximum absorbance wavelength (λmax) of 309 nm. eijppr.com

Specificity is typically demonstrated by the absence of interference from blank solutions and excipients at the retention time of the analyte. jchr.org Forced degradation studies are also employed to show that the method can separate the main drug from its degradation products, thus proving its stability-indicating nature. rasayanjournal.co.inresearchgate.net

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method. LOD is the lowest concentration of an analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

For Baricitinib, these limits have been determined using various methods, including the signal-to-noise (S/N) ratio approach, as recommended by ICH guidelines. rasayanjournal.co.intbzmed.ac.ir One RP-HPLC method calculated the LOD and LOQ to be 5.004 µg/ml and 15.164 µg/ml, respectively. researchgate.netresearchgate.net A spectrofluorometric method determined the LOD to be 0.102 μg/mL and the LOQ to be 0.309 μg/mL. ekb.eg

Table 3: LOD and LOQ Data for Baricitinib Analytical Methods

Development of Stability-Indicating Analytical Methods

Stability-indicating methods are essential for monitoring the stability of a drug substance over time and under various environmental conditions. These methods are validated through forced degradation studies, where the drug is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis. rasayanjournal.co.inresearchgate.net

For Baricitinib, stability-indicating HPLC and UV spectroscopic methods have been developed. jchr.orgeijppr.com These methods have demonstrated the ability to separate Baricitinib from its degradation products, ensuring that the measured analyte is the intact drug. rasayanjournal.co.inresearchgate.net The stability of Baricitinib in solution has also been assessed, with one study keeping a sample solution on a benchtop for 48 hours at room temperature and checking absorbance at different time intervals. eijppr.com

The development and validation of such comprehensive analytical methods are crucial for ensuring the quality and efficacy of this compound throughout its lifecycle.

Note: These Studies Characterize the Metabolic Fate of the Active Moiety, Baricitinib, Which is the Therapeutic Component Derived from Baricitinib Trifluoroacetate.

In Vitro Metabolism Studies Across Various Biological Matrices

To investigate the metabolic profile of baricitinib (B560044), researchers have utilized a variety of in vitro systems that simulate the metabolic processes of the liver.

In vitro metabolism studies have been conducted using liver microsomes from both rats and humans to identify and characterize the metabolites of baricitinib. nih.govresearchgate.net In these studies, baricitinib was shown to be metabolized by oxidation. pmda.go.jp A study utilizing a 10 μmol/L concentration of baricitinib in rat, dog, monkey, and human liver microsomes identified four metabolites: M1, M3, M4, and M10. pmda.go.jp The formation rate of each of these metabolites was less than 5% of the parent compound, indicating a low metabolic rate. pmda.go.jp

Further research using human liver microsomes (HLMs) established an in vitro half-life for baricitinib of 29.50 minutes and an intrinsic clearance rate of 27.49 mL/min/kg. rsc.orgrsc.orgresearchgate.net

The human S9 fraction, which contains both microsomal and cytosolic enzymes, has also been employed in in vitro metabolism studies of baricitinib. nih.govresearchgate.netpmda.go.jp These studies, often conducted alongside experiments with liver microsomes, have confirmed that baricitinib undergoes oxidative metabolism. pmda.go.jp

A variety of advanced analytical techniques have been essential for the profiling and characterization of baricitinib metabolites. High-resolution mass spectrometry has been a cornerstone of this research. nih.gov

Specific methods employed include:

Ultra High-Performance Liquid Chromatography Quadrupole Time-of-Flight Tandem Mass Spectrometry (U-HPLC-Q/TOF) nih.govresearchgate.net

Ultra-High-Performance Liquid Chromatography/Linear Ion Trap-Orbitrap Mass Spectrometry (U-HPLC/LTQ-Orbitrap-MS/MS) nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) researchgate.netmdpi.comnih.gov

These sensitive and specific methods have enabled the separation, identification, and quantification of baricitinib and its metabolites in various biological matrices, including rat plasma and human liver microsomes. nih.govresearchgate.netmdpi.comnih.gov For instance, one UPLC-MS/MS method demonstrated linearity over a concentration range of 0.5–250.0 ng/mL for baricitinib in rat plasma. nih.gov

Identification and Structural Elucidation of Novel Metabolites

Through the application of sophisticated analytical methodologies, researchers have successfully identified and characterized several novel metabolites of baricitinib. One study identified a total of five new metabolites. nih.gov

The detection of these metabolites varied depending on the analytical instrumentation used:

M1 and M2 : Detected by both U-HPLC/LTQ-Orbitrap-MS/MS and U-HPLC-Q/TOF. nih.gov

M4 and M5 : Detected by U-HPLC/LTQ-Orbitrap-MS/MS. nih.gov

M3 : Detected only by LC-QTOF. nih.gov

Another study identified four minor oxidative metabolites (M1, M3, M4, and M10) in in vitro systems, with three found in urine and one in feces in subsequent human studies. europa.eupmda.go.jp The in vivo metabolite profile in animal models was found to be similar to that in humans. tga.gov.au

Elucidation of Biotransformation Pathways

The primary biotransformation pathways for baricitinib involve several key metabolic reactions. nih.gov The major metabolic changes observed are hydroxylation, demethylation, hydrolysis, and N-dealkylation. nih.govresearchgate.net Other identified pathways include mono- and bis-oxidation, oxidative ring opening, and oxidative decarboxylation. nih.gov

N-dealkylation has been identified as a major biotransformation pathway for baricitinib. nih.govresearchgate.net This metabolic reaction involves the removal of an alkyl group from a nitrogen atom within the molecule. nih.gov In the case of baricitinib, this process contributes to the formation of its various metabolites. nih.gov Oxidative N-dealkylation is typically carried out by cytochrome P450 isozymes. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Baricitinib |

| Baricitinib trifluoroacetate (B77799) |

| Methotrexate |

| Probenecid |

| Simvastatin |

| Ethinyl estradiol |

| Levonorgestrel |

| Digoxin |

| Ketoconazole |

| Fluconazole |

| Rifampicin |

| Azathioprine |

| Tacrolimus |

| Ciclosporin |

| Leflunomide |

| Teriflunomide |

| Ibuprofen |

| Diclofenac |

| Adalimumab |

| Tofacitinib (B832) |

| Ruxolitinib (B1666119) |

| Fedratinib |

| Upadacitinib |

| Peficitinib |

| Delgocitinib |

| Filgotinib |

| Deferiprone |

| Abatacept |

| Rilonacept |

| Rituximab |

| Pimecrolimus |

| Pioglitazone |

| Encorafenib |

| Irbesartan |

Computational and In Silico Approaches to Metabolite Prediction and Profiling

In silico tools can be used to predict the degradation and metabolic profile of drugs. For Baricitinib, the in silico degradation profile was predicted using software like Zeneth prior to forced degradation studies. nih.govresearchgate.net In one study, three of the predicted degradation impurities matched those found experimentally. researchgate.net Additionally, in silico toxicity prediction software has been used to assess the potential carcinogenicity of identified metabolites. nih.gov

Environmental Risk Assessment Research of Metabolites (from a chemical perspective)

The environmental risk of Baricitinib metabolites is linked to the parent compound's fate and effects. Since Baricitinib is excreted largely unchanged, the environmental focus is primarily on the active substance itself. The safety of Baricitinib metabolites was reported to be adequately assessed in nonclinical studies. tga.gov.au However, specific environmental risk assessment data for the individual metabolites of Baricitinib is not detailed in the provided search results.

Data Tables

Table 1: Physicochemical Properties of Baricitinib Trifluoroacetate

| Property | Value |

|---|---|

| IUPAC Name | 2-{1-(Ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl}acetonitrile trifluoroacetate |

| CAS Number | 1187594-13-3 |

| Molecular Formula | C₁₈H₁₈F₃N₇O₄S |

| Molecular Weight | 485.44 g/mol |

Table 2: Pharmacokinetic Parameters of Baricitinib

| Parameter | Value |

|---|---|

| Bioavailability | ~79-80% |

| Tmax | ~1-1.5 hours |

| Protein Binding | ~50% |

| Volume of Distribution | 76 L |

| Metabolism | <10%, primarily by CYP3A4 |

| Elimination Half-life | ~12.5 hours |

List of Chemical Compounds

Acetonitrile

Ammonium formate

Baricitinib

this compound

Dimethylformamide (DMF)

DMSO

Methylene chloride

Phosphate

Trifluoroacetic acid

Q & A

Basic: What is the mechanistic rationale for using Baricitinib trifluoroacetate in inflammatory diseases, and how is its selectivity for JAK1/JAK2 validated experimentally?

Answer:

this compound inhibits Janus kinase (JAK)1 and JAK2, modulating cytokine signaling pathways (e.g., IL-6, IFN-γ) critical in inflammatory diseases. Selectivity is validated via:

- Biochemical assays : Competitive binding studies using recombinant JAK isoforms to determine IC50 values .

- Cellular assays : Measurement of STAT phosphorylation in immune cells (e.g., PBMCs) after JAK-specific cytokine stimulation (e.g., IL-6 for JAK1) .

- In vivo models : Efficacy in murine models of rheumatoid arthritis (RA) or atopic dermatitis (AD) with dose-dependent suppression of inflammatory biomarkers .

Basic: What standardized protocols are recommended for evaluating Baricitinib's pharmacokinetics (PK) in preclinical and clinical studies?

Answer:

Key methodologies include:

- Preclinical PK :

- Clinical PK :

- Phase I trials : Single/multiple ascending dose studies with PK parameters (Cmax, Tmax, AUC) measured in healthy volunteers .

- Population PK modeling : Covariate analysis (e.g., renal function) to adjust dosing in special populations .

Advanced: How can researchers reconcile conflicting safety data for Baricitinib across trials in different indications (e.g., alopecia areata vs. systemic lupus erythematosus)?

Answer:

Discrepancies require:

- Pooled safety analysis : Integrate data from multiple trials (e.g., BRAVE-AA1/AA2 for alopecia, SLE phase 2/3 trials) to calculate incidence rates (IRs) of adverse events (AEs) per 100 patient-years .

- Risk stratification : Compare AE profiles by indication-specific factors (e.g., higher herpes zoster risk in autoimmune patients due to immunosuppression) .

- Mechanistic context : Link JAK inhibition to indication-specific immune cell subsets (e.g., Th17 dysregulation in AD vs. B-cell hyperactivity in SLE) .

Advanced: What methodological strategies are employed to characterize and quantify trifluoroacetate-related impurities in Baricitinib formulations?

Answer:

- HPLC-UV/HRMS : High-resolution mass spectrometry to identify impurities (e.g., Baricitinib Impurity 57, trifluoroacetate derivatives) using reference standards .

- Forced degradation studies : Expose this compound to heat/humidity/light, then monitor trifluoroacetate decomposition via <sup>19</sup>F NMR or IR spectroscopy .

- Quantitative NMR : Compare trifluoroacetate counterion stability across batches using deuterated solvents and internal standards .

Advanced: How should researchers design studies to compare this compound with other JAK inhibitors (e.g., Ruxolitinib) in terms of efficacy and safety?

Answer:

- Head-to-head trials : Randomized controlled trials (RCTs) with primary endpoints like EASI-75 (AD) or ACR50 (RA) .

- Network meta-analysis : Indirect comparisons using Bayesian models to rank efficacy/safety across JAK inhibitors .

- Biomarker profiling : Compare suppression of JAK-STAT pathway biomarkers (e.g., pSTAT1/3 levels) in patient PBMCs .

Basic: What are the critical parameters for ensuring this compound stability in experimental formulations?

Answer:

- Storage conditions : -20°C in anhydrous DMSO or ethanol to prevent trifluoroacetate hydrolysis .

- pH monitoring : Maintain pH 6–7 in aqueous solutions to avoid degradation .

- Purity validation : Regular batch testing via HPLC (purity >98%) and elemental analysis for trifluoroacetate content .

Advanced: What statistical approaches are used to handle interim efficacy/safety data in Baricitinib trials (e.g., pre-specified DMC analyses)?

Answer:

- Alpha-spending functions : Control type I error in interim analyses (e.g., O’Brien-Fleming method) .

- DMC protocols : Independent data monitoring committees review unblinded data using pre-defined stopping rules (e.g., futility/safety thresholds) .

- Bayesian adaptive designs : Adjust sample size or dosing based on accumulating efficacy/safety data .

Advanced: How can researchers address confounding factors in post-hoc analyses of Baricitinib’s efficacy in patients with comorbid conditions (e.g., RA + corticosteroid use)?

Answer:

- Propensity score matching : Balance covariates (e.g., steroid dose, disease duration) between treatment arms .

- Subgroup analysis : Stratify results by comedication use (e.g., csDMARDs vs. biologics) with interaction p-values .

- Sensitivity analyses : Exclude high-dose steroid users to test robustness of primary findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.